molecular formula C8H17NO2 B2921638 2-(1-Methyl-piperidin-4-yloxy)-ethanol CAS No. 1353983-03-5

2-(1-Methyl-piperidin-4-yloxy)-ethanol

Cat. No.: B2921638
CAS No.: 1353983-03-5
M. Wt: 159.229
InChI Key: MBUGVOPCRLBUQR-UHFFFAOYSA-N
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Description

2-(1-Methyl-piperidin-4-yloxy)-ethanol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Scientific Research Applications

2-(1-Methyl-piperidin-4-yloxy)-ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Future Directions

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an ongoing task of modern organic chemistry . The discovery and biological evaluation of potential drugs containing piperidine moiety are among the latest scientific advances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-piperidin-4-yloxy)-ethanol typically involves the reaction of 1-methyl-4-piperidinol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:

    Starting Materials: 1-methyl-4-piperidinol and ethylene oxide.

    Reaction Conditions: The reaction is usually conducted in the presence of a base, such as sodium hydroxide, at elevated temperatures.

    Product Isolation: The product is isolated by distillation or crystallization, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-piperidin-4-yloxy)-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

2-(1-Methyl-piperidin-4-yloxy)-ethanol can be compared with other similar compounds, such as:

    2-(1-Methyl-piperidin-4-yloxy)-benzylamine: This compound has a similar structure but with a benzyl group instead of an ethyl group.

    1-Methyl-4-piperidinol: This is a precursor in the synthesis of this compound and has similar chemical properties.

    Piperidine: The parent compound of the piperidine derivatives, which serves as a building block for many other compounds.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

2-(1-methylpiperidin-4-yl)oxyethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-9-4-2-8(3-5-9)11-7-6-10/h8,10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUGVOPCRLBUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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